1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine 1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1270355-54-8
VCID: VC2559367
InChI: InChI=1S/C11H13BrFN/c12-9-4-8(5-10(13)6-9)11(14)3-7-1-2-7/h4-7,11H,1-3,14H2
SMILES: C1CC1CC(C2=CC(=CC(=C2)Br)F)N
Molecular Formula: C11H13BrFN
Molecular Weight: 258.13 g/mol

1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine

CAS No.: 1270355-54-8

Cat. No.: VC2559367

Molecular Formula: C11H13BrFN

Molecular Weight: 258.13 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine - 1270355-54-8

Specification

CAS No. 1270355-54-8
Molecular Formula C11H13BrFN
Molecular Weight 258.13 g/mol
IUPAC Name 1-(3-bromo-5-fluorophenyl)-2-cyclopropylethanamine
Standard InChI InChI=1S/C11H13BrFN/c12-9-4-8(5-10(13)6-9)11(14)3-7-1-2-7/h4-7,11H,1-3,14H2
Standard InChI Key FHPSYBNVOWYHSZ-UHFFFAOYSA-N
SMILES C1CC1CC(C2=CC(=CC(=C2)Br)F)N
Canonical SMILES C1CC1CC(C2=CC(=CC(=C2)Br)F)N

Introduction

Chemical Structure and Properties

1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine belongs to the class of halogenated aromatic amines. Its molecular structure features a phenyl ring substituted with both bromine and fluorine atoms at the 3 and 5 positions, respectively. The compound also contains an amino group and a cyclopropyl moiety attached to an ethane linker.

Physical and Chemical Characteristics

The compound is defined by several key physical and chemical parameters that contribute to its unique properties and potential applications:

PropertyValue
CAS Number1270355-54-8
Molecular FormulaC₁₁H₁₃BrFN
Molecular Weight258.13 g/mol
Standard Purity95%
IUPAC Name1-(3-bromo-5-fluorophenyl)-2-cyclopropylethanamine
MDL NumberMFCD18660099

The presence of both bromine and fluorine substituents on the phenyl ring substantially influences the compound's reactivity profile and physical properties. These halogen atoms create an electron-withdrawing effect that modifies the electron density distribution across the molecule. The cyclopropyl group, known for its strain energy and distinctive reactivity patterns, adds another dimension to the compound's chemical behavior.

Structural Identifiers

For research and database purposes, several standardized identifiers are associated with this compound:

Identifier TypeValue
Standard InChIInChI=1S/C11H13BrFN/c12-9-4-8(5-10(13)6-9)11(14)3-7-1-2-7/h4-7,11H,1-3,14H2
Standard InChIKeyFHPSYBNVOWYHSZ-UHFFFAOYSA-N
SMILESC1CC1CC(C2=CC(=CC(=C2)Br)F)N
Canonical SMILESC1CC1CC(C2=CC(=CC(=C2)Br)F)N

These identifiers provide standardized representations of the compound's structure, facilitating its accurate identification in chemical databases and research communications .

Synthesis and Applications

Application AreaPotential Role
Pharmaceutical IntermediatesBuilding block for active pharmaceutical ingredients (APIs)
Agrochemical DevelopmentPrecursor for crop protection agents
Materials ScienceComponent in specialty materials with tailored properties
Research ToolModel compound for studying halogenated amine chemistry

The molecule's dual halogenation pattern (bromine and fluorine) is particularly noteworthy, as halogenated compounds often exhibit enhanced bioactivity profiles and improved metabolic stability in drug development contexts. The cyclopropyl group is another feature commonly found in bioactive molecules, where it can influence binding affinity, metabolic stability, and conformational properties.

Quality Considerations

Research Perspectives and Future Directions

Structure-Based Design Applications

The distinctive structural elements of 1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine make it a potentially valuable scaffold for structure-based design efforts. The presence of the bromine atom, in particular, offers a site for potential modification through various cross-coupling reactions, enabling further structural elaboration.

Knowledge Gaps and Research Opportunities

Several aspects of 1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine warrant further investigation:

Research AreaKnowledge Gap
Synthetic MethodsOptimized, scalable synthesis routes
Physicochemical PropertiesComplete characterization of solubility, stability, and spectroscopic properties
Reactivity ProfileSystematic study of chemical transformations and selectivity patterns
Biological ActivityScreening for potential bioactive properties or pharmacological effects

Addressing these knowledge gaps would enhance the utility of this compound in chemical research and potentially uncover new applications in pharmaceutical or materials science contexts.

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